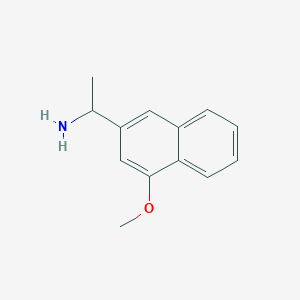

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-methoxynaphthalen-1-yl)ethan-1-amine , is a chemical compound with the following properties:

CAS Number: 910396-31-5

Molecular Formula: C₁₄H₁₆NO

Molecular Weight: 201.27 g/mol

IUPAC Name: 2-(4-methoxy-1-naphthyl)ethanamine

準備方法

Synthetic Routes: The synthetic route to prepare 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine involves the following steps:

Amination of 1-(4-Methoxynaphthalen-2-yl)ethan-1-one: The ketone precursor, 1-(4-methoxynaphthalen-2-yl)ethan-1-one, can be aminated using ammonia or an amine reagent.

Reductive Amination: Alternatively, reductive amination of the ketone with an amine and a reducing agent (such as sodium cyanoborohydride) can yield the desired amine product .

Industrial Production: Industrial-scale production methods for this compound are not widely documented. it can be synthesized in the laboratory using the above routes.

化学反応の分析

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine can undergo various reactions:

Oxidation: It can be oxidized to form the corresponding imine or oxime.

Reduction: Reduction of the ketone precursor yields the amine.

Substitution: The amine group can undergo nucleophilic substitution reactions. Common reagents include ammonia, hydrogen gas, and reducing agents.

Major products:

- This compound itself

- 1-(4-Methoxynaphthalen-2-yl)ethan-1-one (the ketone precursor)

科学的研究の応用

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine finds applications in:

- Medicinal Chemistry : It may serve as a scaffold for drug development due to its aromatic structure.

- Biological Studies : Researchers explore its interactions with receptors and enzymes.

- Industry : It could be used in the synthesis of other compounds .

作用機序

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.

類似化合物との比較

While 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine is unique in its structure, similar compounds include:

- 1-(4-Methoxynaphthalen-2-yl)ethan-1-one : The ketone form of the compound.

- Other Naphthalene Derivatives : Explore related naphthalene-based molecules .

生物活性

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine is a compound of considerable interest due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Structural Overview

The compound features a naphthalene core with a methoxy group at the 4-position and an ethylamine group at the 2-position. This arrangement enhances its aromaticity and may influence its interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Reacting 4-methoxynaphthalene with an appropriate amine.

- Reduction Reactions : Starting from corresponding ketones or aldehydes followed by amination.

These methods yield the compound in significant purity and yield, facilitating further biological evaluations.

General Biological Properties

Compounds similar to this compound often exhibit various biological activities, including:

- Anticancer Activity : Aromatic amines are known to interact with cellular pathways, potentially inhibiting tumor growth.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism.

Case Studies and Research Findings

- CYP Inhibition : Research indicates that compounds with naphthalene structures can selectively inhibit CYP enzymes. For instance, benzochalcone derivatives demonstrated selective inhibition towards CYP1B1, a target in cancer therapy. The introduction of methoxy groups in related compounds significantly enhanced their inhibitory potency (IC50 values as low as 4.9 nM) .

- Anticancer Activity : A study on naphthalene derivatives reported that certain structural modifications led to increased cytotoxicity against cancer cell lines such as MCF-7 and HGC-27. These compounds were effective in inducing apoptosis through mechanisms involving cell cycle arrest and PARP cleavage .

- Mechanistic Insights : The mechanism of action for similar naphthalene-based compounds often involves interaction with nuclear receptors like Nur77, leading to apoptosis in cancer cells. The ability to modulate these pathways suggests potential therapeutic applications for this compound .

Data Table: Biological Activity Comparison

| Compound | Target Enzyme | IC50 (nM) | Cell Line Tested | Cytotoxicity |

|---|---|---|---|---|

| This compound | CYP1B1 | TBD | MCF-7, HGC-27 | TBD |

| Benzochalcone Derivative | CYP1B1 | 4.9 | MCF-7 | High |

| Naphthalene Derivative | Nur77 | TBD | HGC-27 | Moderate |

特性

分子式 |

C13H15NO |

|---|---|

分子量 |

201.26 g/mol |

IUPAC名 |

1-(4-methoxynaphthalen-2-yl)ethanamine |

InChI |

InChI=1S/C13H15NO/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-9H,14H2,1-2H3 |

InChIキー |

YMORCTCUKMFZCV-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC2=CC=CC=C2C(=C1)OC)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。